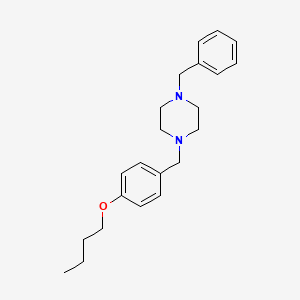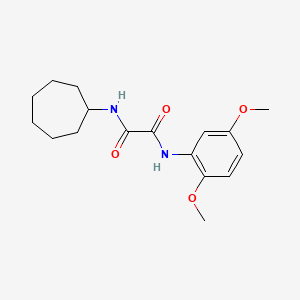
ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate, also known as ENPP, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science.
Wirkmechanismus
Ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate acts as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate has been shown to have various biochemical and physiological effects, including increasing the levels of acetylcholine in the brain, improving cognitive function and memory, and reducing oxidative stress and inflammation. ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate has also been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate has several advantages for lab experiments, including its high solubility in organic solvents, its fluorescent properties, and its potential therapeutic applications. However, ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate, including further studies on its potential therapeutic applications, such as in the treatment of cancer and neurological disorders. Additionally, research could focus on developing new synthetic methods for ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate and its derivatives, as well as investigating its potential applications in agriculture and environmental science.
Conclusion
ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This paper has provided an overview of ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate has the potential to lead to new discoveries and advancements in various fields of science.
Synthesemethoden
Ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate is synthesized through the reaction of 3-nitrophenylalanine with ethyl chloroformate and propionic anhydride in the presence of a base catalyst. The resulting product is a white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate has been used in various scientific research applications, including as a fluorescent probe for protein labeling, a substrate for enzymatic assays, and a precursor for the synthesis of other compounds. ethyl beta-hydroxy-3-nitro-N-propionylphenylalaninate has also been studied for its potential therapeutic applications, such as in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(propanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-11(17)15-12(14(19)22-4-2)13(18)9-6-5-7-10(8-9)16(20)21/h5-8,12-13,18H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSQYOWEBITMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5089562.png)
![9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5089572.png)
![9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5089578.png)

![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)
